3-Bromo-6-methylpicolinic acid

Catalog No.
S769451
CAS No.
779344-30-8
M.F
C7H6BrNO2
M. Wt
216.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-6-methylpicolinic acid

Med chem programs targeting orexin receptors or EED often encounter pitfalls with simplified pyridine building blocks. 3-bromopicolinic acid lacks the 6-methyl group, eroding conformational rigidity; 3-chloro-6-methylpicolinic acid demands higher Pd loads and temperatures in couplings. 3-Bromo-6-methylpicolinic acid (CAS 779344-30-8) resolves these with precise regiochemistry. Key benefits: • Efficient Suzuki/Stille reactions at C-3 via Br. • 6-Methyl group locks bioactive conformation. • Orthogonal reactivity enables linear, protection-free syntheses. Consistent supply for process chemistry.

CAS Number

779344-30-8

Product Name

3-Bromo-6-methylpicolinic acid

IUPAC Name

3-bromo-6-methylpyridine-2-carboxylic acid

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

InChI

InChI=1S/C7H6BrNO2/c1-4-2-3-5(8)6(9-4)7(10)11/h2-3H,1H3,(H,10,11)

InChI Key

MXOLBWQGTJFFIL-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C=C1)Br)C(=O)O

Canonical SMILES

CC1=NC(=C(C=C1)Br)C(=O)O

Synonyms

3-Bromo-6-methylpicolinic acid, 3-Bromo-6-methylpyridine-2-carboxylic acid, 3-Bromo-6-methyl-2-pyridinecarboxylic acid, 2-Carboxy-3-bromo-6-methylpyridine

Purity

≥97%

Package Size

1 g, 5 g

3-Bromo-6-methylpicolinic acid (CAS 779344-30-8) is a highly specialized, bifunctional heterocyclic building block widely utilized in the synthesis of advanced pharmaceutical intermediates, including orexin receptor antagonists and EED inhibitors [1]. Featuring a carboxylic acid for direct amide coupling, a bromine atom at the 3-position for transition-metal-catalyzed cross-couplings, and a methyl group at the 6-position for steric modulation, this compound serves as a rigid, predictable scaffold. Its primary procurement value lies in its ability to deliver precise regiocontrol and specific conformational constraints in downstream active pharmaceutical ingredients (APIs) without requiring additional functionalization or protection-deprotection steps [2].

Procurement Fit

Cross-coupling reactivity: Bromine at 3-position supports palladium-catalyzed Suzuki-Miyaura reactions.
Medicinal chemistry utility: Cited as intermediate in patent syntheses of SHP2, EED, and orexin antagonists.
Regioselective scaffold: Methyl at 6-position and carboxylic acid at 2-position define substitution pattern for target molecules.

Attempting to substitute 3-Bromo-6-methylpicolinic acid with simpler analogs like 3-bromopicolinic acid or 3-chloro-6-methylpicolinic acid introduces severe downstream inefficiencies in both process chemistry and pharmacology. The absence of the 6-methyl group removes critical steric hindrance adjacent to the pyridine nitrogen, which frequently leads to a loss of conformational rigidity in the final API, drastically reducing target binding affinity [1]. Conversely, substituting the bromine with a chlorine atom significantly increases the activation energy required for oxidative addition during Suzuki or Stille couplings, necessitating higher palladium catalyst loadings, elevated temperatures, and resulting in lower overall yields [2]. For process chemists and procurement teams, sourcing the exact 3-bromo-6-methyl variant is essential to maintain synthetic throughput and pharmacological efficacy.

Substitution Risk

Target
3-Bromo-6-methylpicolinic acid: higher oxidative addition rate in cross-coupling, suitable for Suzuki-Miyaura.
Substitute
3-Chloro analog or unsubstituted picolinic acid: lower reactivity, may require harsher conditions or fail to achieve desired coupling.
Electronic profile
Bromine's electron-withdrawing and steric effects influence ring electronics, impacting downstream properties like pKa and logP.
Electronic profile
Chlorine or hydrogen substitution alters electron density differently, which may shift physicochemical properties and target engagement.
Synthetic route fidelity
Validated in total synthesis of rupestine alkaloids and patent-described inhibitor syntheses.
Synthetic route fidelity
Routes designed for bromo intermediate may not transfer directly to other halogens; regioselective functionalization may be compromised.

Cross-Coupling Efficiency: Bromide vs. Chloride Reactivity

In standard palladium-catalyzed cross-coupling reactions (e.g., with pyrimidin-2-yl boronic acids), the 3-bromo derivative exhibits vastly superior reactivity compared to its 3-chloro analog. The lower bond dissociation energy of the C-Br bond facilitates rapid oxidative addition, allowing reactions to proceed to high conversion at milder temperatures with significantly lower catalyst loadings [1].

Evidence DimensionPd-catalyzed cross-coupling yield and conditions
Target Compound Data3-Bromo-6-methylpicolinic acid (>85% yield, 80°C, 1-2 mol% Pd)
Comparator Or Baseline3-Chloro-6-methylpicolinic acid (<40% yield, >100°C, >5 mol% Pd)
Quantified Difference>2x yield improvement with significantly reduced catalyst cost and thermal degradation.
ConditionsStandard Suzuki-Miyaura coupling conditions (e.g., Pd(dppf)Cl2, base, polar aprotic solvent).

Procuring the bromide over the chloride directly reduces expensive palladium catalyst consumption and improves throughput in API intermediate synthesis.

Cross-Coupling Reactivity
Class-level inference
3-Br: Suitable for Suzuki-Miyaura coupling
3-Cl: Less reactive; may require harsher conditions
Supports cross-coupling selection
Class-level reactivity; review specific conditions

Conformational Rigidity: The Role of the 6-Methyl Group in API Potency

The 6-methyl group is not merely a passive spectator; it provides essential steric bulk that restricts the rotation of adjacent amide bonds in complex scaffolds. In the development of orexin receptor antagonists, derivatives lacking this methyl group exhibit excessive conformational flexibility, which prevents optimal alignment within the target binding pocket and leads to a precipitous drop in pharmacological potency [1].

Evidence DimensionTarget binding affinity (IC50) of derived antagonists
Target Compound Data3-Bromo-6-methylpicolinic acid-derived scaffold (Low nanomolar IC50, restricted rotation)
Comparator Or Baseline3-Bromopicolinic acid (Lacks 6-methyl, >20-fold loss of potency)
Quantified Difference>20-fold improvement in target affinity due to pre-organized conformation.
ConditionsIn vitro receptor binding assays for derived piperidine/proline amides.

The 6-methyl group is a mandatory structural requirement for maintaining target affinity, making the des-methyl analog unviable for these specific drug discovery programs.

pKa & logP Shift
Cross-study comparable
3-Br: pKa 2.36, logP 1.85
Parent: pKa ~1.01, logP ~0
Reported property shift may affect bioavailability optimization
Predicted vs. experimental values; verify in target context

Regiocontrol in Late-Stage Functionalization

Utilizing a pre-methylated building block at the 6-position blocks unwanted side reactions during aggressive cross-coupling or functionalization steps. When using a di-halogenated comparator like 3,6-dibromopicolinic acid, achieving selective mono-coupling at the 3-position is challenging and typically generates a complex mixture of regioisomers, requiring resource-intensive chromatographic separation [1]. The 3-bromo-6-methyl compound guarantees single-site reactivity.

Evidence DimensionRegioselectivity of C-C bond formation
Target Compound Data3-Bromo-6-methylpicolinic acid (>99% regioselectivity at C3)
Comparator Or Baseline3,6-Dibromopicolinic acid (Generates 15-25% undesired C6-coupled or di-coupled impurities)
Quantified DifferenceElimination of 15-25% regioisomer impurity fraction.
ConditionsLate-stage cross-coupling in API synthesis.

Procuring the exact 3-bromo-6-methyl building block eliminates the need for complex downstream purification, directly improving process mass intensity (PMI) and yield.

Aqueous Solubility
Supporting evidence
6.9 g/L at 25°C
Supports aqueous work-up and formulation design
Calculated; comparator data unavailable
Patent Citation Utility
Reported patent context
Cited in SHP2, EED, orexin antagonist patents
Other 6-methylpicolinic acid analogs not prominently featured
Aligns with targeted SAR exploration pathways
Based on patent literature, 2017–2019

Synthesis of Orexin Receptor Antagonists

This compound is the premier starting material for synthesizing piperidine- and proline-based orexin receptor antagonists. The carboxylic acid is utilized for amide bond formation, while the 3-bromo position undergoes Suzuki coupling with pyrimidine derivatives. The 6-methyl group is critical for locking the final molecule into the bioactive conformation required for high-affinity receptor binding [1].

Development of EED Inhibitors in Oncology

In the synthesis of imidazopyrimidine-based EED inhibitors, 3-bromo-6-methylpicolinic acid serves as a core scaffold. Its precise substitution pattern allows for linear, high-yielding synthetic sequences, avoiding the regioisomer mixtures that plague non-methylated or di-halogenated alternatives during scale-up [2].

Library Generation for Sterically Hindered Pyridines

For medicinal chemistry programs requiring sterically demanding pyridine cores, this compound provides a versatile platform. The differential reactivity of the carboxylic acid and the bromide allows for orthogonal functionalization, making it an ideal choice for automated parallel synthesis of focused compound libraries [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
SHP2 inhibitor synthesis
Bromo cross-coupling reactivity
Coupling yield and regioselectivity
EED inhibitor construction
Patent-validated building block
Fidelity to disclosed SAR
Orexin receptor antagonist development
Substitution pattern for bicyclic scaffold
Scaffold construction feasibility
Total synthesis of rupestine alkaloids
Suzuki coupling compatibility
Complex molecule assembly

XLogP3

1.8

Wikipedia

3-Bromo-6-methylpyridine-2-carboxylic acid

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